{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride
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Overview
Description
{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride is a chemical compound with the molecular formula C₁₀H₁₅ClN₂O₂S and a molecular weight of 262.76 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Preparation Methods
The synthesis of {2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride involves several steps. One common method includes the functionalization of imidazo[1,2-a]pyridines via radical reactions . This process can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Industrial production methods often involve multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions .
Chemical Reactions Analysis
{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Common reagents for reduction include hydrogen gas in the presence of a catalyst.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: It is explored for its therapeutic potential in drug development.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of {2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride can be compared with other similar compounds, such as:
These compounds share similar structural features but differ in their specific functional groups and chemical properties, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C10H15ClN2O2S |
---|---|
Molecular Weight |
262.76 g/mol |
IUPAC Name |
(2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C10H15ClN2O2S/c1-2-8-9(7-16(11,14)15)13-6-4-3-5-10(13)12-8/h2-7H2,1H3 |
InChI Key |
PREHMDZFOFECRD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2CCCCC2=N1)CS(=O)(=O)Cl |
Origin of Product |
United States |
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